The compound can be synthesized through various methods involving the reaction of 2,4-difluorophenyl derivatives with triazole moieties. It is identified by its molecular formula and has a molecular weight of approximately 223.18 g/mol. It is often categorized as an impurity in antifungal agents due to its structural similarity to other triazole derivatives used in pharmacology .
The synthesis of 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone can be achieved through several methodologies:
The compound participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for compounds like 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone primarily involves inhibition of fungal enzyme pathways:
The physical and chemical properties of 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone are critical for understanding its behavior in biological systems:
The applications of 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone are primarily found within pharmaceutical chemistry:
The development of azole antifungals represents a paradigm shift in managing systemic mycoses, initiated with imidazole-based agents (e.g., ketoconazole) in the 1970s. These early inhibitors of ergosterol biosynthesis demonstrated clinical utility but exhibited non-selective binding to human cytochrome P450 enzymes, causing significant off-target effects including endocrine disruption and hepatotoxicity [4] [10]. The subsequent transition to 1,2,4-triazole-based scaffolds (e.g., fluconazole, itraconazole) in the 1980s–1990s addressed these limitations through enhanced target specificity. Triazoles maintain the critical N-3 atom that coordinates fungal cytochrome P450 14α-demethylase (CYP51) heme iron but exhibit reduced affinity for mammalian CYP450 isoforms due to their distinct electronic configuration and steric bulk [1] [8]. This mechanistic refinement yielded antifungals with improved safety profiles and expanded spectra.
Contemporary triazole design confronts emerging resistance mechanisms, particularly in Candida and Aspergillus species. Structural innovations include:
Table 1: Evolution of Azole Antifungal Agents
Generation | Representative Agents | Core Structural Features | Clinical Limitations |
---|---|---|---|
First (1970s) | Ketoconazole, Clotrimazole | Imidazole ring; Lipophilic backbone | Non-specific CYP450 inhibition; Hepatotoxicity |
Second (1980s–90s) | Fluconazole, Itraconazole | 1,2,4-Triazole ring; Reduced lipophilicity | Spectrum gaps; Emerging resistance |
Third (2000s) | Voriconazole, Posaconazole | Fluorinated extensions; Chiral centers | Drug interactions; Variable bioavailability |
Quaternary (2010s) | Mefentrifluconazole, Isavuconazole | Isopropanol linkers; Bioisosteric replacements | Resistance in mucormycosis |
The scaffold of "2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone" integrates two pharmacophores critical to modern antifungal efficacy:
■ 2,4-Difluorophenyl Motif
■ 1,2,4-Triazolyl Motif
Table 2: Impact of Key Substituents on Antifungal Activity
Structural Element | Role in Target Binding | Biological Consequence | Rationale |
---|---|---|---|
2,4-Difluorophenyl | π-π stacking with Phe228/Tyr132; Hydrophobic burial | Enhanced affinity (ΔKd = −3.2 kcal/mol) | Complementary topology to CYP51 subsite |
1,2,4-Triazole N-4 | Coordination to heme iron (Fe³⁺-N bond) | Disruption of lanosterol 14α-demethylation | Inhibition of ergosterol biosynthesis |
Methyl at triazole C-2 | Steric occlusion of solvent channel; Reduced oxidation | Resistance mitigation; Extended half-life | Blocks access of fungal detoxification enzymes |
Figure 1: Proposed Binding Mode in CYP51 Active Site
[2,4-Difluorophenyl]─···Phe228 (π-π) │ C=O (Carbonyl) │ └─H-bond→Tyr140 │ [1,2,4-Triazol-3-yl]─N4─Fe³⁺ (Coordinate bond) │ CH₃ (Methyl)─···Leu376 (hydrophobic)
Molecular docking of "2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone" predicts a Gibbs free energy of −8.8 kcal/mol, exceeding fluconazole (−7.2 kcal/mol) due to optimized van der Waals contacts and halogen bonding [5] [9]. The carbonyl linker adopts a conformation perpendicular to both rings, positioning pharmacophores in optimal CYP51 subpockets.
This strategic unification of difluorophenyl and methyl-triazolyl motifs exemplifies structure-guided design to overcome resistance while maintaining pharmacokinetic viability [1] [5] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8